2-(2-methyl-1H-indol-3-yl)-2-oxo-N-propylacetamide
Description
2-(2-Methyl-1H-indol-3-yl)-2-oxo-N-propylacetamide is an indole-derived acetamide compound characterized by a 2-methyl-substituted indole core linked to a 2-oxoacetamide group with a propyl chain at the N-position. Indole derivatives are well-documented for their diverse biological activities, including anti-cancer, anti-inflammatory, and enzyme inhibitory properties . The propyl substituent may influence solubility, pharmacokinetics, and target binding compared to shorter or branched alkyl chains.
Properties
IUPAC Name |
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-propylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-3-8-15-14(18)13(17)12-9(2)16-11-7-5-4-6-10(11)12/h4-7,16H,3,8H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFDBWZFYUNFEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)C1=C(NC2=CC=CC=C21)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-propylacetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Methyl Group: The methyl group at the 2-position of the indole ring can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Acetamide Group: The acetamide group can be introduced by reacting the indole derivative with acetic anhydride in the presence of a base such as pyridine.
N-Propylation: The final step involves the N-propylation of the acetamide group using propyl bromide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the indole ring and the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens, alkyl halides, and nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole and acetamide derivatives.
Scientific Research Applications
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-propylacetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-propylacetamide involves its interaction with specific molecular targets and pathways. The indole core can interact with various biological receptors, enzymes, and proteins, leading to modulation of their activity. The acetamide group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-propylacetamide and related indole-acetamide derivatives:
Key Structural and Functional Insights:
N-Alkyl Substitution: The propyl chain in the target compound may enhance lipophilicity compared to the cyclopropyl (rigid, smaller) or isopropyl (branched) analogs. This could improve membrane permeability but reduce solubility.
Indole Core Modifications :
- Methoxy or hydroxy groups (e.g., in and ) increase polarity and hydrogen-bonding capacity, which may enhance receptor affinity but reduce metabolic stability .
- Methyl group position : The 2-methyl substitution (target compound) vs. 6-methyl () alters steric effects and electronic distribution, influencing interactions with enzymes like HDACs .
Functional Group Variations: 2-Oxoacetamide vs. Hydroxyindolinylidene: Compounds with a keto group (e.g., target compound) differ from those with conjugated enol systems (e.g., ), which may affect redox activity or tautomerization . Complex extensions (e.g., panobinostat’s hydroxamic acid group) enable HDAC inhibition, a feature absent in simpler acetamides .
Research Findings and Implications
- Anti-Cancer Potential: Analogs like the 1-ethyl-5-methoxyindole derivative () demonstrate anti-cancer activity, suggesting that the target compound’s propyl chain could be optimized for tumor selectivity .
- Synthetic Utility : N-alkylated indole-acetamides (e.g., cyclopropyl and isopropyl variants) are frequently used as intermediates in drug synthesis, highlighting the versatility of this scaffold .
Biological Activity
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-propylacetamide is a compound belonging to the class of indole derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an indole ring structure, which is associated with various biological activities. The presence of the acetamide functional group and a propyl side chain enhances its potential interactions within biological systems. The molecular formula is with a molecular weight of approximately 218.25 g/mol.
Anticancer Properties
Research has indicated that indole derivatives exhibit significant activity against various cancer cell lines. For instance, studies have shown that compounds structurally similar to this compound possess marked antitumor activity, particularly against colon and lung cancers. The cytotoxic effects were evaluated using the MTT assay on cell lines such as HT29 (colon carcinoma) and PC3 (prostate carcinoma), revealing promising results in inhibiting cell proliferation .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | Type of Cancer | IC50 (µM) | Reference |
|---|---|---|---|
| HT29 | Colon Carcinoma | 15.4 | |
| PC3 | Prostate Carcinoma | 12.8 | |
| H460 | Lung Carcinoma | 18.5 |
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Similar indole derivatives have demonstrated effectiveness against various bacterial strains, suggesting that this compound may exhibit similar activity. The specific mechanisms by which these compounds exert their antimicrobial effects are still under investigation but may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Pharmacokinetics
Understanding the pharmacokinetic properties of this compound is crucial for its development as a therapeutic agent. Similar compounds have shown variable bioavailability and metabolic stability, which can significantly affect their therapeutic efficacy. Further studies are needed to elucidate the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound .
Case Studies
Several case studies have highlighted the potential of indole derivatives in clinical settings:
- Colon Cancer Study : A clinical trial involving patients with advanced colon cancer tested an indole derivative similar to our compound, showing a response rate of approximately 30% in patients resistant to conventional therapies .
- Antimicrobial Efficacy : In vitro studies demonstrated that an indole derivative exhibited significant antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential for development as a new antimicrobial agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
